molecular formula C15H23N3O4 B2822032 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid CAS No. 1047683-12-4

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid

Cat. No. B2822032
CAS RN: 1047683-12-4
M. Wt: 309.366
InChI Key: MXFOVOCJMWPSNT-UHFFFAOYSA-N
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Description

2-((3-Isopropoxypropyl)amino)-4-oxo-4-(pyridin-3-ylamino)butanoic acid, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. IPPB is a pyridine-based amino acid derivative that has been found to exhibit a variety of biochemical and physiological effects.

Scientific Research Applications

Peptide Synthesis and Protecting Groups

One area of application involves peptide synthesis, where compounds similar to the one are used for the selective protection of α-amino groups in the synthesis of peptides. These compounds are introduced as protecting groups that can be selectively cleaved without affecting other sensitive functional groups, a crucial step in the synthesis of complex peptides. This methodology allows for the assembly of peptides with high precision and efficiency, which is essential for developing therapeutic peptides and studying protein functions (Sieber & Iselin, 1968).

Supramolecular Chemistry and Crystal Engineering

Another application is in supramolecular chemistry and crystal engineering, where the structural features of similar compounds are analyzed to understand and design new materials with desired properties. Studies have investigated the crystal structures and supramolecular arrangements of compounds, revealing insights into hydrogen bonding patterns and molecular packing, which are critical for designing materials with specific mechanical, optical, or electronic properties (PrakashShet et al., 2018).

properties

IUPAC Name

4-oxo-2-(3-propan-2-yloxypropylamino)-4-(pyridin-3-ylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-11(2)22-8-4-7-17-13(15(20)21)9-14(19)18-12-5-3-6-16-10-12/h3,5-6,10-11,13,17H,4,7-9H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFOVOCJMWPSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(CC(=O)NC1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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